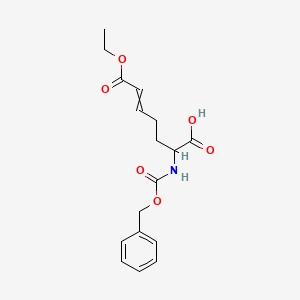
1-(2,3-Dimethylbenzyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylbenzyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications. This compound features a benzyl group substituted with two methyl groups at the 2 and 3 positions, attached to a guanidine moiety.
Méthodes De Préparation
The synthesis of 1-(2,3-Dimethylbenzyl)guanidine typically involves the reaction of 2,3-dimethylbenzylamine with a guanidylating agent. Common guanidylating agents include S-methylisothiourea and di(imidazole-1-yl)methanimine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial production methods may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel, reducing the need for intermediate purification steps. This method can yield high purity products with good efficiency .
Analyse Des Réactions Chimiques
1-(2,3-Dimethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2,3-Dimethylbenzyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: This compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethylbenzyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. For example, as an antimicrobial agent, it disrupts bacterial cell membranes by binding to phosphatidylglycerol and cardiolipin, leading to membrane damage and cell death .
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethylbenzyl)guanidine can be compared with other guanidine derivatives such as:
1-(2,4-Dimethylbenzyl)guanidine: Similar structure but with methyl groups at different positions, leading to different steric and electronic properties.
1-(2,3-Dimethylphenyl)guanidine: Lacks the benzyl group, affecting its reactivity and binding properties.
1-(2,3-Dimethylbenzyl)thiourea: Contains a thiourea group instead of a guanidine, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
2-[(2,3-dimethylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H15N3/c1-7-4-3-5-9(8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
Clé InChI |
ZHSXRAOPGFQYDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CN=C(N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)
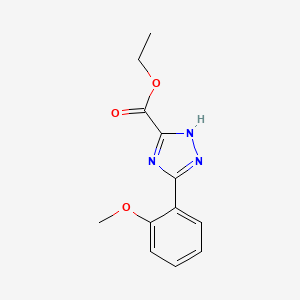


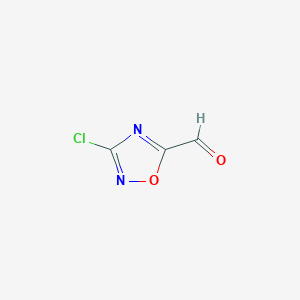


![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
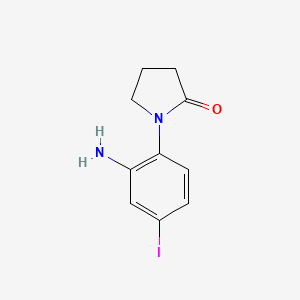

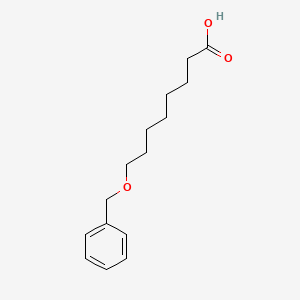
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)
